Methyl 3-fluoro-5-(trifluoromethoxy)benzoate
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Overview
Description
Methyl 3-fluoro-5-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6F4O3. It is a derivative of benzoic acid, where the hydrogen atoms in the benzene ring are substituted with fluorine and trifluoromethoxy groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-fluoro-5-(trifluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-5-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction rates. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-5-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids and other oxidized products.
Scientific Research Applications
Methyl 3-fluoro-5-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethoxy)benzoate
- Methyl 3-trifluoromethylbenzoate
- 3-(Trifluoromethyl)benzoic acid
Uniqueness
Methyl 3-fluoro-5-(trifluoromethoxy)benzoate is unique due to the presence of both fluorine and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The trifluoromethoxy group, in particular, enhances the compound’s lipophilicity and electron-withdrawing effects, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
methyl 3-fluoro-5-(trifluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c1-15-8(14)5-2-6(10)4-7(3-5)16-9(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIMSUJFTDCHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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